

# Spectroscopic Analysis of Methyl 6-aminonicotinate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl 6-aminonicotinate

Cat. No.: B027165

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An in-depth examination of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **Methyl 6-aminonicotinate**, a pivotal building block in pharmaceutical and chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the structural elucidation and verification of this compound.

## Core Spectroscopic Data

**Methyl 6-aminonicotinate** (CAS No: 36052-24-1) is a pyridine derivative with the molecular formula  $C_7H_8N_2O_2$ . Its structure is confirmed through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) providing the most detailed insights into its molecular framework. The following sections present the experimentally determined  $^1H$  and  $^{13}C$  NMR data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra were acquired on a 400 MHz spectrometer using Dimethyl Sulfoxide- $d_6$  (DMSO- $d_6$ ) as the solvent.

### $^1H$ NMR (Proton NMR) Data Summary

The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The experimental data is summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.54	s	-	1H	H-2 (Pyridine ring)
7.81	dd	8.8, 2.4	1H	H-4 (Pyridine ring)
6.82	s	-	2H	-NH <sub>2</sub> (Amino group)
6.47	d	8.8	1H	H-5 (Pyridine ring)
3.75	s	-	3H	-OCH <sub>3</sub> (Ester methyl)
Source: The Royal Society of Chemistry[1]				

### <sup>13</sup>C NMR (Carbon-13 NMR) Data Summary

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
166.2	C=O (Ester carbonyl)
163.1	C-6 (Pyridine ring)
151.5	C-2 (Pyridine ring)
138.0	C-4 (Pyridine ring)
113.8	C-3 (Pyridine ring)
107.7	C-5 (Pyridine ring)
51.8	-OCH <sub>3</sub> (Ester methyl)

Source: The Royal Society of Chemistry[1]

## Experimental Protocols

The following is a representative protocol for the acquisition of NMR spectra for **Methyl 6-aminonicotinate**, based on established methodologies for similar organic compounds and the specifics from the data source.[1]

### 1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Methyl 6-aminonicotinate** for <sup>1</sup>H NMR analysis (or 50-100 mg for <sup>13</sup>C NMR) and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.
- Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could affect the spectral quality.
- Securely cap the NMR tube.

### 2. NMR Data Acquisition:

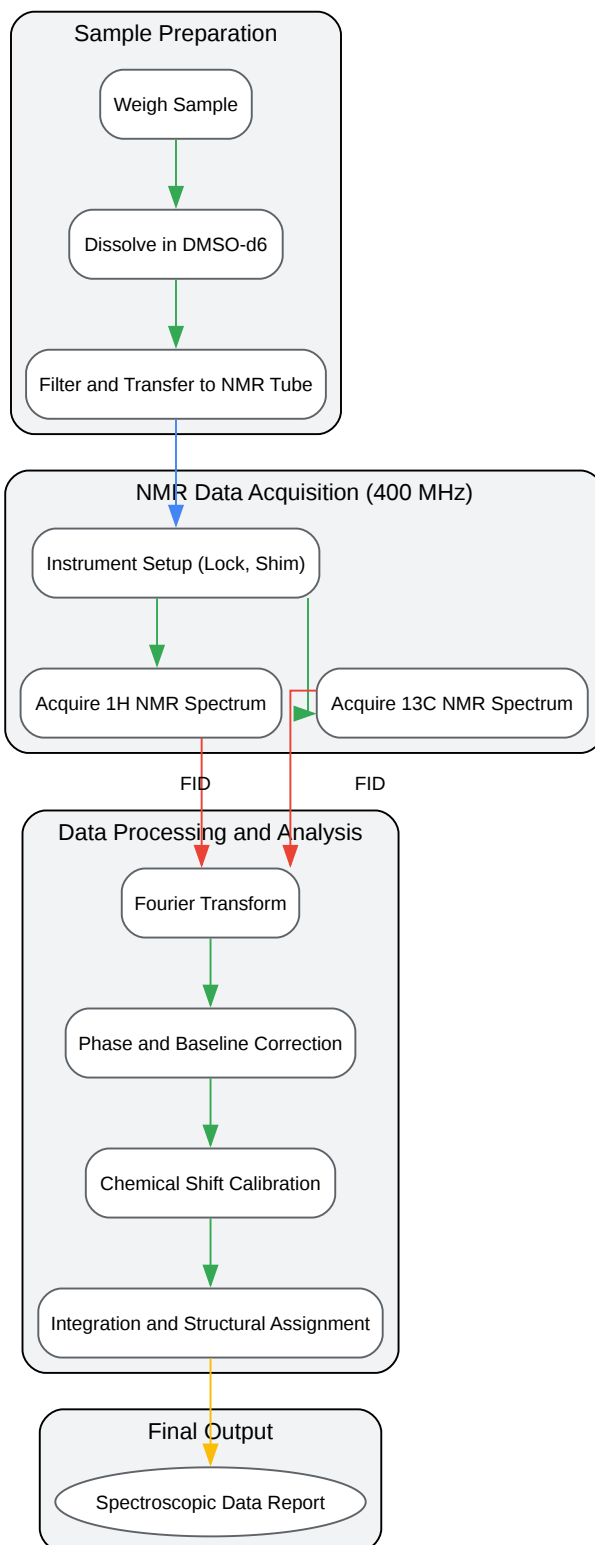
- Instrument: A 400 MHz NMR spectrometer.
- Setup:
  - Insert the prepared NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub> solvent.
  - Optimize the magnetic field homogeneity (shimming) to achieve the best possible resolution and line shape.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using standard acquisition parameters.
  - Typically, 16 to 64 scans are sufficient, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  - Phase and baseline correct the spectrum to ensure accurate integration and peak identification.
  - Calibrate the chemical shift axis using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm for <sup>1</sup>H and  $\delta \approx 39.52$  ppm for <sup>13</sup>C).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative ratios of the protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **Methyl 6-aminonicotinate**.

## Workflow for Spectroscopic Analysis of Methyl 6-aminonicotinate

[Click to download full resolution via product page](#)A generalized workflow for the NMR analysis of **Methyl 6-aminonicotinate**.

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## References

- 1. rsc.org [rsc.org]
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